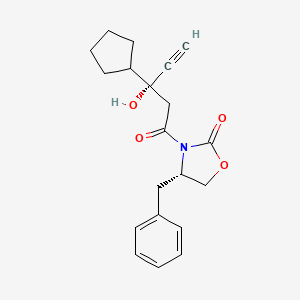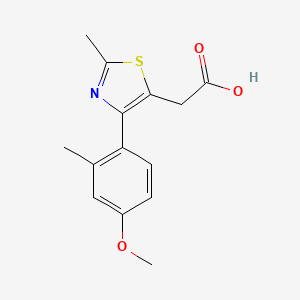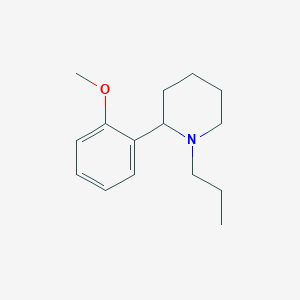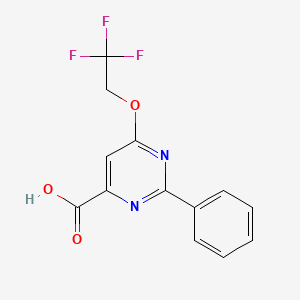
4-(3,5-Difluorophenyl)-3-(methylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Difluorophenyl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the 3,5-difluorophenyl and methylsulfonyl groups in this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the 3,5-difluorophenyl group: This step involves the use of a suitable fluorinating agent to introduce the difluorophenyl group onto the pyrazole ring.
Addition of the methylsulfonyl group: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Difluorophenyl)-3-(methylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or the pyrazole ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can result in various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(3,5-Difluorophenyl)-3-(methylsulfonyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Difluorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the difluorophenyl and methylsulfonyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. This can result in the modulation of biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,5-Difluorophenyl)-1H-pyrazole: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
3-(Methylsulfonyl)-1H-pyrazole:
4-Phenyl-3-(methylsulfonyl)-1H-pyrazole: Contains a phenyl group instead of a difluorophenyl group, which can influence its chemical behavior and biological activity.
Uniqueness
The unique combination of the 3,5-difluorophenyl and methylsulfonyl groups in 4-(3,5-Difluorophenyl)-3-(methylsulfonyl)-1H-pyrazole imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields, offering potential advantages over similar compounds in terms of reactivity, selectivity, and efficacy.
Propiedades
Fórmula molecular |
C10H8F2N2O2S |
|---|---|
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
4-(3,5-difluorophenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H8F2N2O2S/c1-17(15,16)10-9(5-13-14-10)6-2-7(11)4-8(12)3-6/h2-5H,1H3,(H,13,14) |
Clave InChI |
QLJLFQDLTSIVTI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=NN1)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)

![2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11791717.png)





![2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11791749.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11791751.png)
![Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791752.png)


